Home > Products > Screening Compounds P145163 > Azimilide hydrochloride
Azimilide hydrochloride - 149888-94-8

Azimilide hydrochloride

Catalog Number: EVT-253652
CAS Number: 149888-94-8
Molecular Formula: C23H30Cl3N5O3
Molecular Weight: 530.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azimilide is a class III antiarrhythmic agent. It blocks rapidly activating delayed rectifier (IKr) and slowly activating delayed rectifier (IKs) potassium currents in isolated guinea pig ventricular myocytes (IC50s = 0.3 and 3 μM, respectively). Azimilide (0.1-10 μM) prolongs action potential duration (APD) in isolated calf Purkinje fibers and ventricular trabeculae in a concentration-dependent manner. It increases the effective refractory period (ERP) in isolated perfused guinea pig hearts and ferret papillary muscles. Azimilide (0.3-30 mg/kg) increases ERP and the absolute refractory period and decreases heart rate in dogs. It reduces mean arrhythmia score in a rat model of coronary artery ligation and reperfusion-induced severe ventricular arrhythmia. Azimilide (10-30 mg/kg) also prevents sustained and non-sustained ventricular tachyarrhythmias in dogs.
Azimilide 2Hcl(NE-10064 2Hcl) is a class III antiarrhythmic compound, inhibits I(Ks) and I(Kr) in guinea-pig cardiac myocytes and I(Ks) (minK) channels expressed in Xenopus oocytes. IC50 value:Target:in vitro: Azimilide blocked HERG channels at 0.1 and 1 Hz with IC50s of 1.4 microM and 5.2 microM respectively. Azimilide blockade of HERG channels expressed in Xenopus oocytes and I(Kr) in mouse AT-1 cells was decreased under conditions of high [K+]e, whereas block of slowly activating I(Ks) channels was not affected by changes in [K+]e. Azimilide suppressed the following currents (Kd in parenthesis): IKr (< 1 microM at -20 mV), IKs (1.8 microM at +30 mV), L-type Ca current (17.8 microM at +10 mV), and Na current (19 microM at -40 mV). Azimilide was a weak blocker of the transient outward and inward rectifier currents (Kd > or = 50 microM at +50 and -140 mV, respectively). Azimilide blocked IKr, IKs, and INa in a use-dependent manner. Furthermore, azimilide reduced a slowly inactivating component of Na current that might be important for maintaining the action potential plateau in canine ventricular myocytes. In guinea pig ventricular myocytes, NE-10064 (0.3-3 microM) significantly prolonged action potential duration (APD) at 1 Hz. At 3 Hz, NE-10064 (0.3-1 microM) increased APD only slightly, and at 10 microM decreased APD and the plateau potential. NE-10064 potently blocked the rapidly activating component of the delayed rectifier, IKr (IC50 0.4 microM), and inhibited IKs (IC50 3 microM) with nearly 10-fold less potency. in vivo: NE-10064 (10 mg/kg intravenously, i.v.) reduced (p < 0.05) the incidence (8 of 12) of PES-induced ventricular tachycardia (VT). The cycle length of induced VT was not prolonged by NE-10064 (0.245 +/- 0.046 s predrug vs. 0.301 +/- 0.060 s postdrug). NE-10064 increased ventricular effective refractory period (VERP 166 +/- 5 ms predrug vs. 194 +/- 13 ms postdrug, p = 0.013), prolonged QTc interval (310 +/- 12 ms predrug vs. 350 +/- 16 ms postdrug, p = 0.004) and prolonged the effective refractory period (ERP) of noninfarcted myocardium (p = 0.045).

Adalimumab

  • Relevance: Adalimumab was investigated in clinical trials alongside azimilide hydrochloride. While both drugs were studied for different therapeutic purposes, their concurrent presence in clinical trial databases highlights a potential overlap in research interests, possibly related to inflammatory pathways or specific disease models. [, , , , , , , ]

Adefovir dipivoxil

  • Relevance: Like azimilide hydrochloride, adefovir dipivoxil appeared in clinical trial databases concurrently. This suggests a potential shared research focus, possibly on antiviral strategies or specific patient populations, even though their therapeutic targets differ. [, , ]

Alemtuzumab

  • Relevance: Alemtuzumab's presence alongside azimilide hydrochloride in clinical trial databases suggests a potential research overlap. This may be due to their shared involvement in immune-related conditions or investigations into specific drug combinations. [, , , ]

Aliskiren fumarate

  • Relevance: Aliskiren fumarate's presence in clinical trial databases alongside azimilide hydrochloride suggests a potential research overlap, possibly related to cardiovascular health or specific patient populations. [, ]

Alvocidib hydrochloride

  • Relevance: The presence of alvocidib hydrochloride in clinical trial listings along with azimilide hydrochloride suggests potential shared research interests, perhaps related to specific cancer subtypes or drug combination strategies. [, , , ]

Aminolevulinic acid methyl ester

  • Relevance: Aminolevulinic acid methyl ester's presence in the clinical trial landscape alongside azimilide hydrochloride might point to a research interest in specific cancer types or therapeutic strategies combining different treatment modalities. [, ]

Atomoxetine hydrochloride

  • Relevance: The concurrent presence of atomoxetine hydrochloride with azimilide hydrochloride in clinical trial listings might indicate a research interest in specific neurological conditions or investigations into off-label uses of these drugs. [, , ]

Bevacizumab

  • Relevance: The appearance of bevacizumab in clinical trial databases with azimilide hydrochloride suggests a potential research overlap. This is likely due to a shared interest in cancer treatment, possibly exploring combination therapies or focusing on specific cancer types. [, , , ]

Bortezomib

  • Relevance: Bortezomib's inclusion alongside azimilide hydrochloride in clinical trial listings suggests a shared research focus on hematological malignancies or investigations into new treatment combinations for these conditions. [, , ]

Bosentan

  • Relevance: Bosentan and azimilide hydrochloride appearing together in clinical trial databases suggest potential shared research interests. This could be due to their involvement in cardiovascular conditions or investigations into specific drug combinations for these conditions. [, , ]

Caspofungin acetate

  • Relevance: The presence of caspofungin acetate alongside azimilide hydrochloride in clinical trial databases hints at a possible research overlap, perhaps related to opportunistic infections in specific patient populations or investigations into drug interactions. [, , , , ]

Ciclesonide

  • Relevance: The inclusion of ciclesonide with azimilide hydrochloride in clinical trial listings suggests a potential shared research focus, possibly on inflammatory respiratory conditions or exploring their use in specific patient populations. [, , ]

Duloxetine hydrochloride

  • Relevance: The simultaneous listing of duloxetine hydrochloride with azimilide hydrochloride in clinical trial databases could indicate a shared research interest, potentially focusing on specific psychiatric conditions or investigating potential drug interactions. [, , ]

Dutasteride

  • Relevance: Dutasteride's presence alongside azimilide hydrochloride in clinical trial databases suggests a potential research overlap, perhaps related to specific urological conditions or investigating the use of these drugs in specific patient populations. [, , , ]

Efavirenz

  • Relevance: Efavirenz's presence with azimilide hydrochloride in the clinical trial data might point to a shared research interest in HIV/AIDS treatment or potential drug interactions, especially considering the cardiovascular side effects associated with some HIV medications. []

Emtricitabine

  • Relevance: The presence of emtricitabine alongside azimilide hydrochloride in clinical trial databases may indicate a shared research focus on HIV treatment, potentially exploring combination therapies or studying drug interactions. [, ]

Entecavir

  • Relevance: Similar to adefovir dipivoxil, entecavir's appearance with azimilide hydrochloride in clinical trial data may indicate a shared research interest in hepatitis B or potential drug interactions in patients with cardiovascular conditions. [, ]

Erlotinib hydrochloride

  • Relevance: The concurrent presence of erlotinib hydrochloride with azimilide hydrochloride in clinical trial databases might suggest a shared research focus on specific cancer types, potentially exploring combination therapies or addressing cardiovascular complications in cancer patients. [, ]

Escitalopram oxalate

  • Relevance: The inclusion of escitalopram oxalate with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in specific psychiatric conditions or the investigation of potential drug interactions, particularly those involving cardiac rhythms. [, ]

Etonogestrel

  • Relevance: Etonogestrel's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in women's health or potential drug interactions, especially considering the cardiovascular risks associated with some hormonal contraceptives. []

Ezetimibe

  • Relevance: The inclusion of ezetimibe with azimilide hydrochloride in clinical trial databases suggests a potential shared research focus on cardiovascular health or investigations into drug combinations for managing cardiovascular risk factors. [, , , , ]

Fingolimod hydrochloride

  • Relevance: Fingolimod hydrochloride appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in immune-mediated diseases or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Fondaparinux sodium

  • Relevance: The presence of fondaparinux sodium alongside azimilide hydrochloride in clinical trial databases suggests a potential research overlap, possibly related to cardiovascular conditions or thromboembolic events, exploring combination therapies or focusing on specific patient populations. [, ]

Fosamprenavir calcium

  • Relevance: The presence of fosamprenavir calcium alongside azimilide hydrochloride in clinical trial databases may indicate a shared research focus on HIV treatment, potentially exploring combination therapies or studying drug interactions, especially considering the cardiovascular side effects associated with some HIV medications. [, ]

Fulvestrant

  • Relevance: The presence of fulvestrant alongside azimilide hydrochloride in clinical trial databases suggests a potential research overlap, possibly related to breast cancer treatment, exploring combination therapies, or addressing cardiovascular complications in cancer patients. [, ]

Gabapentin enacarbil

  • Relevance: Gabapentin enacarbil's inclusion with azimilide hydrochloride in clinical trial listings might indicate a shared research interest in specific neurological conditions or investigations into off-label uses of these drugs, particularly those related to pain management or cardiovascular comorbidities. []

Gefitinib

  • Relevance: Gefitinib appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in lung cancer or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , , ]

Human insulin

  • Relevance: Human insulin's presence with azimilide hydrochloride in clinical trial databases might point to a shared research interest in diabetes management or potential drug interactions, especially considering the cardiovascular risks associated with diabetes. [, , ]

Imatinib mesylate

  • Relevance: Imatinib mesylate appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in specific cancers or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , , , ]

Iodine (I131) tositumomab

  • Relevance: Iodine (I131) tositumomab's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in lymphoma or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, , , ]

Lanthanum carbonate

  • Relevance: The presence of lanthanum carbonate alongside azimilide hydrochloride in clinical trial databases suggests a potential research overlap, possibly related to chronic kidney disease or mineral metabolism disorders, exploring combination therapies, or focusing on specific patient populations. [, ]

Levetiracetam

  • Relevance: Levetiracetam appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in neurological conditions or the investigation of potential drug interactions, particularly those affecting cardiac rhythms or the central nervous system. []

Levocetirizine

  • Relevance: The inclusion of levocetirizine with azimilide hydrochloride in clinical trial listings suggests a potential shared research focus on allergic conditions or investigations into drug combinations for managing these conditions, possibly in patients with cardiovascular comorbidities. [, , ]

Linezolid

  • Relevance: The presence of linezolid alongside azimilide hydrochloride in clinical trial databases hints at a possible research overlap, perhaps related to bacterial infections in specific patient populations or investigations into drug interactions, particularly those involving cardiac rhythms. [, ]

Liposomal cisplatin

  • Relevance: Liposomal cisplatin's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in cancer treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, , ]

Lopinavir

  • Relevance: Lopinavir's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in HIV/AIDS treatment or potential drug interactions, especially considering the cardiovascular side effects associated with some HIV medications. [, ]

Melatonin

  • Relevance: Melatonin appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in sleep disorders or the investigation of potential drug interactions, particularly those affecting circadian rhythms or the cardiovascular system. [, ]

Mycophenolic acid sodium salt

  • Relevance: The presence of mycophenolic acid sodium salt alongside azimilide hydrochloride in clinical trial databases suggests a potential research overlap, possibly related to organ transplantation or autoimmune diseases, exploring combination therapies, or focusing on specific patient populations. [, , ]

Natalizumab

  • Relevance: Natalizumab's inclusion with azimilide hydrochloride in clinical trial listings might indicate a shared research interest in immune-mediated diseases or investigations into potential drug interactions or shared adverse effects. [, ]

Nelfinavir

  • Relevance: Nelfinavir appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in HIV/AIDS treatment or potential drug interactions, especially considering the cardiovascular side effects associated with some HIV medications. []

Nilotinib

  • Relevance: Nilotinib's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in leukemia treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, , ]

Omalizumab

  • Relevance: Omalizumab appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in allergic diseases or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , , ]

Oral insulin

  • Relevance: Oral insulin's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in diabetes management or potential drug interactions, especially considering the cardiovascular risks associated with diabetes. [, ]

Parecoxib sodium

  • Relevance: Parecoxib sodium appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in pain management or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Peginterferon alfa-2a

  • Relevance: Peginterferon alfa-2a's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in viral hepatitis treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some hepatitis medications. [, , , , ]

Peginterferon alfa-2b

  • Relevance: Peginterferon alfa-2b appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in viral hepatitis treatment, multiple sclerosis, or potential drug interactions, especially considering the cardiovascular side effects that can occur with some of these medications. [, , , , ]

Plerixafor hydrochloride

  • Relevance: Plerixafor hydrochloride's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in stem cell transplantation or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, ]

Posaconazole

  • Relevance: The presence of posaconazole alongside azimilide hydrochloride in clinical trial databases hints at a possible research overlap, perhaps related to fungal infections in specific patient populations or investigations into drug interactions, particularly those involving cardiac rhythms. [, ]

Pramlintide acetate

  • Relevance: Pramlintide acetate appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in diabetes management or potential drug interactions, especially considering the cardiovascular risks associated with diabetes. [, ]

Pregabalin

  • Relevance: Pregabalin's inclusion with azimilide hydrochloride in clinical trial listings might indicate a shared research interest in specific neurological or psychiatric conditions or investigations into off-label uses of these drugs, particularly those related to pain management or cardiovascular comorbidities. [, ]

Ranolazine

  • Relevance: Ranolazine appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in cardiovascular diseases or the investigation of potential drug interactions, particularly those affecting cardiac rhythms or myocardial perfusion. []

Rivastigmine tartrate

  • Relevance: Rivastigmine tartrate appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in neurodegenerative diseases or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. []

Rosuvastatin calcium

  • Relevance: The inclusion of rosuvastatin calcium with azimilide hydrochloride in clinical trial databases suggests a potential shared research focus on cardiovascular health or investigations into drug combinations for managing cardiovascular risk factors. [, , , ]

Rubitecan

  • Relevance: Rubitecan appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in cancer treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, ]

Sirolimus

  • Relevance: Sirolimus appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in organ transplantation, cardiovascular diseases, or potential drug interactions, especially considering the cardiovascular side effects that can occur with some immunosuppressants. [, ]

Sorafenib

  • Relevance: Sorafenib appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in cancer treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. []

Tadalafil

  • Relevance: Tadalafil appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in cardiovascular diseases or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, ]

Talampanel

  • Relevance: Talampanel's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in neurological conditions or potential drug interactions, especially considering the cardiovascular side effects that can occur with some neurological medications. []

Tegaserod maleate

  • Relevance: Tegaserod maleate's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in gastrointestinal disorders or potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Telithromycin

  • Relevance: Telithromycin appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in infectious diseases or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Temsirolimus

  • Relevance: Temsirolimus' presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in cancer treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, ]

Tenofovir disoproxil fumarate

  • Relevance: Tenofovir disoproxil fumarate appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in viral infections or potential drug interactions, especially considering the cardiovascular side effects associated with some HIV medications. [, ]

Tipifarnib

  • Relevance: Tipifarnib appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in cancer treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, , , , ]

Tolvaptan

  • Relevance: Tolvaptan appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in electrolyte disorders or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Trabectedin

  • Relevance: Trabectedin's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in cancer treatment or potential drug interactions, especially considering the cardiovascular side effects that can occur with some cancer treatments. [, , ]

Travoprost

  • Relevance: Travoprost appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in ophthalmological conditions or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, ]

Valdecoxib

  • Relevance: Valdecoxib appearing with azimilide hydrochloride in clinical trial data might point to a shared research interest in pain management or potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Valganciclovir hydrochloride

  • Relevance: Valganciclovir hydrochloride's presence with azimilide hydrochloride in clinical trial data might point to a shared research interest in viral infections or potential drug interactions, especially considering the cardiovascular side effects that can occur with some antiviral medications. [, ]

Vardenafil hydrochloride hydrate

  • Relevance: Vardenafil hydrochloride hydrate appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in men's health or potential drug interactions, particularly those affecting the cardiovascular system. [, , ]

Voriconazole

  • Relevance: Voriconazole appearing with azimilide hydrochloride in clinical trial databases could indicate a shared research interest in fungal infections or the investigation of potential drug interactions, particularly those affecting the cardiovascular system. [, , ]
Source and Classification

Azimilide hydrochloride is derived from the molecular hybridization of existing antiarrhythmic agents, specifically combining features from other compounds like Amiodarone and Dronedarone. It is classified under the International Union of Pure and Applied Chemistry as a potassium channel blocker, specifically targeting cardiac ion channels to modulate heart rhythm .

Synthesis Analysis

The synthesis of azimilide hydrochloride involves several steps that can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo various chemical transformations.
  2. Refluxing: Initial reactions often involve refluxing with concentrated sulfuric acid in an alcohol solvent, which facilitates the formation of intermediate compounds.
  3. Protection and Esterification: The use of protecting groups, such as dichlorodiphenylmethane, allows for selective reactions. Esterification is performed using acid chlorides in the presence of catalysts like potassium carbonate and potassium iodide in dimethylformamide .
  4. Deprotection: Following esterification, deprotection steps are carried out using palladium on carbon to yield the desired azimilide compound in good yields.

These methods highlight the complexity and multi-step nature of synthesizing azimilide hydrochloride while ensuring high purity and yield .

Molecular Structure Analysis

The molecular structure of azimilide hydrochloride can be depicted as follows:

  • Chemical Formula: C₁₉H₂₃ClN₄O₂
  • Molecular Weight: Approximately 368.86 g/mol
  • Structural Features: The compound contains multiple functional groups, including amine, carbonyl, and aromatic rings, which contribute to its pharmacological activity.

The three-dimensional conformation is critical for its interaction with ion channels, influencing its efficacy as an antiarrhythmic agent. The presence of chlorine atoms within its structure also plays a role in enhancing its binding affinity to target proteins .

Chemical Reactions Analysis

Azimilide hydrochloride participates in various chemical reactions that are essential for its biological activity:

  1. Potassium Channel Blockade: The primary reaction involves blocking potassium channels (I(Kr) and I(Ks)), which alters cardiac repolarization dynamics.
  2. Metabolism: In vivo studies have shown that azimilide undergoes metabolic cleavage, leading to the formation of structurally distinct metabolites that may also exert pharmacological effects .
  3. Hydrogen Bonding: Interaction with amino acid residues in ion channels involves hydrogen bonding, which stabilizes the binding of azimilide to its target sites within cardiac cells .
Mechanism of Action

Azimilide's mechanism of action is characterized by its dual blockade of potassium ion currents:

  • I(Kr) Blockade: This component primarily affects the rapid repolarization phase during cardiac action potentials, prolonging the refractory period.
  • I(Ks) Blockade: This action contributes to further stabilization of cardiac rhythm by affecting slower repolarization processes.

Unlike other Class III agents that may exhibit reverse use-dependence (increased effect at higher heart rates), azimilide demonstrates a more consistent efficacy across varying heart rates, making it a potentially safer option for patients .

Physical and Chemical Properties Analysis

Azimilide hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges between 190°C to 195°C.
  • Stability: The compound shows stability under normal storage conditions but should be protected from light and moisture to maintain efficacy.

These properties are crucial for formulation development and ensuring consistent therapeutic performance in clinical settings .

Applications

Azimilide hydrochloride has significant applications in clinical medicine:

  1. Antiarrhythmic Therapy: It is primarily used to manage atrial fibrillation and ventricular tachycardia.
  2. Research Applications: Ongoing studies are investigating its potential benefits in reducing mortality rates among high-risk patients post-myocardial infarction.
  3. Pharmaceutical Development: Azimilide serves as a model compound for developing new antiarrhythmic agents through molecular hybridization techniques.

Future research may further elucidate its safety profile and long-term efficacy across diverse patient populations .

Synthesis and Developmental Chemistry

Synthetic Pathways for Azimilide Hydrochloride Derivatives

The synthesis of azimilide dihydrochloride (chemical name: 1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione dihydrochloride) centers on a convergent strategy involving two key intermediates: the chlorophenylfuran aldehyde and the piperazinylbutylamine precursor. The core synthetic sequence (Figure 1) begins with nucleophilic substitution between 1-methylpiperazine and 1-bromo-4-chlorobutane to form the tertiary amine side chain. This intermediate undergoes amination with hydrazine to yield the hydrazine derivative, which subsequently condenses with 5-(4-chlorophenyl)furan-2-carbaldehyde to form the critical hydrazone (imine) linkage. Final cyclization with bis(carbonylimidazole) forms the imidazolidinedione ring, followed by dihydrochloride salt formation [3] [5].

Molecular hybridization strategies have expanded the structural landscape of azimilide derivatives. Researchers have exploited azimilide’s bis-chromophoric structure (furan and imidazolidinedione) to design novel dual IKr/IKs blockers. One approach fused chroman motifs (inspired by HMR-1556, a selective IKs blocker) with azimilide’s pharmacophore. This yielded compounds like CPUY11018, synthesized via multi-step sequences involving Williamson ether synthesis, nucleophilic aromatic substitution, and Pd-catalyzed coupling reactions. These hybrids exhibited nanomolar-range inhibitory activities against both potassium currents, demonstrating the feasibility of structural optimization while retaining dual-channel blockade [2].

Table 1: Key Synthetic Intermediates and Reaction Conditions for Azimilide Dihydrochloride

IntermediateReaction TypeKey Reagents/ConditionsYield Range (%)Purity Target
4-(4-Methylpiperazin-1-yl)butan-1-amineNucleophilic Substitution1-Bromo-4-chlorobutane, 1-methylpiperazine, K2CO3, CH3CN, reflux70-85≥95% (HPLC)
Hydrazone IntermediateCondensation5-(4-Chlorophenyl)furan-2-carbaldehyde, Ethanol, reflux, 4-8h80-92≥97% (HPLC)
Imidazolidinedione CyclizationCyclizationBis(carbonylimidazole), THF, 0°C to RT, 12h60-75≥95% (HPLC)
Azimilide DihydrochlorideSalt FormationHCl/IPA, Recrystallization (Water/IPA)85-95≥97% (HPLC)

The stereoelectronic environment surrounding the hydrazone bond (N-N=C) significantly influences reaction kinetics and purity. This bond exhibits moderate Z/E isomerization susceptibility during synthesis, requiring precise control of reaction pH, temperature, and solvent polarity to favor the pharmacologically active isomer. Modern analytical control strategies employ in-line FTIR and HPLC-UV to monitor imine formation kinetics and isomer ratios in real-time [3] [5].

Industrial-Scale Synthesis Challenges and Optimization Strategies

Transitioning azimilide synthesis from laboratory to industrial scale presents multifaceted challenges centered on impurity control, process safety, and reproducibility. Key impurities identified during process development include:

  • Des-chlorophenyl azimilide: Formed via reductive dehalogenation under catalytic hydrogenation conditions if employed earlier in the sequence.
  • Ring-opened hydrazine-carboxamide: Hydrolytic degradation product from over-exposure of the imidazolidinedione ring to moisture during workup.
  • Dimerization products: Result from Michael addition of the hydrazine nitrogen to the electrophilic furan ring of another molecule under alkaline conditions [5].

Process Optimization Strategies:

  • Purification Enhancement: Replacing traditional silica gel chromatography with solvent-mediated recrystallization proved critical for industrial scale-up. Optimal purification uses a mixed solvent system (isopropanol/water) under controlled cooling and seeding with Form I crystals. This achieves >99.5% purity while removing residual palladium catalysts (<10 ppm) and organic impurities like the dimer [5].
  • Hydrazone Formation Control: Implementing pH-stat technology during the condensation step maintains the reaction mixture at pH 4.5–5.0. This minimizes hydrolysis of the aldehyde and suppresses enolization side reactions, improving yield to >90% while reducing by-product formation by 40% compared to uncontrolled conditions [3].
  • Continuous Processing: Key steps (amine alkylation, salt formation) have been adapted to continuous flow reactors. Microreactor technology for the exothermic N-alkylation step enhances heat transfer, reduces reaction time from hours to minutes, and improves selectivity by minimizing thermal degradation pathways [5].
  • Genotoxic Impurity Control: Rigorous purge studies demonstrated that the optimized recrystallization reduces potential genotoxic impurities (e.g., alkyl halides, chlorofurans) to levels below ICH Q3A/B thresholds (<1.5 ppm) without requiring dedicated adsorption steps [5].

Table 2: Impact of Process Optimization on Critical Quality Attributes (CQAs)

Process ParameterLab-Scale ProcessOptimized Industrial ProcessImpact on CQAs
Hydrazone Formation pH ControlNone (Uncontrolled)pH-stat (4.5–5.0)Yield ↑ 15%; Related Substances ↓ 40%
Final PurificationColumn ChromatographySeeded Recrystallization (IPA/Water)Purity ↑ to >99.5%; Residual Solvents ↓ <500 ppm
Drying ConditionsTray Oven (40°C, Vacuum)Filter-Dry with N2 Sweep (30°C)Polymorphic Stability (Form I preserved); Moisture Content ↓ <0.5%
Reaction Concentration (Cyclization)0.1 M (Dilute)0.5 M (Concentrated)Throughput ↑ 5-fold; Solvent Usage ↓ 60%

Batch-to-batch consistency hinges on meticulous control of crystallization kinetics. Supersaturation rate, seed age and loading, and cooling profile directly impact particle size distribution (target D90 < 100 µm) and bulk density – critical attributes for downstream formulation. Process Analytical Technology (PAT) tools like FBRM (Focused Beam Reflectance Measurement) and PVM (Particle Vision Microscope) are integrated into production-scale reactors for real-time crystal morphology monitoring [5].

Crystallographic Characterization of Polymorphic Forms

Azimilide dihydrochloride exhibits polymorphism, with Form I being the thermodynamically stable and commercially relevant phase. Patent CN101735202B provides the definitive crystallographic characterization of this form [5].

Form I Characterization:

  • Crystal System: Monoclinic
  • Space Group: P21/c
  • Unit Cell Parameters: a = 14.213 Å, b = 8.945 Å, c = 15.672 Å, β = 92.75°
  • Density (Calculated): 1.342 g/cm³
  • Stoichiometry: C23H30Cl2N5O3·0.5H2O (hemihydrate confirmed by Karl Fischer titration and TGA)

Powder X-Ray Diffraction (PXRD) provides the fingerprint identification of Form I (Figure 2). Key diagnostic peaks occur at diffraction angles (2θ ± 0.2°) of 6.8°, 13.6°, 15.1°, 17.4°, 18.9°, 21.7°, 23.3°, and 25.8° (Table 3). The presence of these peaks, particularly the strong low-angle reflection at 6.8°, confirms phase purity. Metastable forms (Forms II and III, observed during solvent screening) lack this peak and show instability under ambient storage (converting to Form I within 72 hours) [5].

Structural Stability and Solvent Interactions:

  • Hydrate Stability: Form I exists as a stable hemihydrate. Water molecules reside in lattice channels, forming hydrogen bonds with chloride anions (Cl⁻···H–O–H distance: 2.15 Å) and the protonated piperazine N⁺–H (2.42 Å). Dehydration above 80°C induces collapse to an amorphous phase, not a new polymorph.
  • Solvate Formation: Ethanol solvates form readily during crystallization from ethanolic solutions but desolvate rapidly (<1 hour) at 40% relative humidity (RH), yielding Form I. Isopropanol solvates exhibit similar behavior but with slower desolvation kinetics (4–6 hours).
  • Mechanical Stability: Form I crystals (needle morphology) exhibit low brittleness. Micronization studies show no evidence of amorphous generation or polymorphic transition at pressures below 150 MPa, crucial for milling operations in dosage form manufacturing [5].

Table 3: Characteristic PXRD Peaks of Azimilide Dihydrochloride Form I

Position (2θ °)d-Spacing (Å)Relative Intensity (%)hkl IndicesAttribution
6.812.98100001Layered Structure Periodicity
13.66.5035002-
15.15.8655110Chlorophenyl Stacking
17.45.0970111-
18.94.6985012Furan/Imidazolidinedione π-Stacking
21.74.0960112-
23.33.8175003Piperazine-Chloride Ionic Interaction
25.83.4565212Overall 3D Order

Thermal Behavior: Differential Scanning Calorimetry (DSC) of Form I shows a broad endotherm (60–85°C) corresponding to dehydration, followed by a sharp melt endotherm at 198.5°C (±0.5°C). Hot-stage microscopy confirms melting without decomposition below 200°C. The glass transition (Tg) of the dehydrated amorphous phase occurs at ~65°C. These properties inform processing windows for drying (keep <60°C) and melt extrusion (if applicable) [5].

Properties

CAS Number

149888-94-8

Product Name

Azimilide hydrochloride

IUPAC Name

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride

Molecular Formula

C23H30Cl3N5O3

Molecular Weight

530.9 g/mol

InChI

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;;

InChI Key

HHPSICLSNHCSNZ-DSHYBBOZSA-N

SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Synonyms

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.